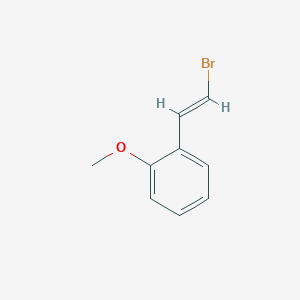
(E)-beta-Bromo-2-methoxystyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2-bromovinyl)-2-methoxybenzene is an organic compound with the molecular formula C9H9BrO It is a derivative of benzene, featuring a bromovinyl group and a methoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-bromovinyl)-2-methoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methoxybenzene (anisole) with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the brominated intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the vinyl group, yielding (E)-1-(2-bromovinyl)-2-methoxybenzene.
Industrial Production Methods
Industrial production of (E)-1-(2-bromovinyl)-2-methoxybenzene may involve large-scale bromination and Wittig reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(E)-1-(2-bromovinyl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromovinyl group to a vinyl group or further to an ethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of (E)-1-vinyl-2-methoxybenzene or (E)-1-ethyl-2-methoxybenzene.
Substitution: Formation of 2-methoxyphenyl derivatives with various substituents replacing the bromine atom.
科学研究应用
(E)-1-(2-bromovinyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-1-(2-bromovinyl)-2-methoxybenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The compound’s reactivity is influenced by the electron-donating methoxy group, which activates the benzene ring towards electrophilic substitution.
相似化合物的比较
Similar Compounds
(E)-1-(2-bromovinyl)-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
(E)-1-(2-bromovinyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.
(E)-1-(2-bromovinyl)-2-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
(E)-1-(2-bromovinyl)-2-methoxybenzene is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
生物活性
(E)-beta-Bromo-2-methoxystyrene is an organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom and a methoxy group attached to a styrene backbone, which contributes to its reactivity and possible interactions with biological systems.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
- Chemical Formula : C₉H₉BrO
- Molecular Weight : 215.08 g/mol
- Stereochemistry : The (E) configuration indicates that the bromine and methoxy groups are on opposite sides of the double bond, which influences its chemical behavior.
This compound belongs to the class of vinyl bromides, known for their reactivity in electrophilic addition and substitution reactions. Its unique structural features allow it to participate in various organic transformations, making it a versatile intermediate in organic synthesis .
Synthesis Methods
Several synthetic routes exist for producing this compound, including:
- Bromination of Methoxystyrene : Using molecular bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure high yields and selectivity.
- Borylative Coupling : A stereoselective method involving coupling reactions that yield both (E) and (Z) forms of β-arylvinyl bromides .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, certain β-arylvinyl halides have been shown to inhibit the growth of various cancer cell lines, including leukemia cells. The mechanism often involves the inhibition of specific proteins, such as bromodomain and extraterminal domain (BET) proteins, which play a crucial role in cancer cell proliferation .
Antimicrobial Properties
Research has also explored the antimicrobial potential of related compounds. The presence of halogen atoms, such as bromine, often enhances the biological activity against various bacterial strains. Compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .
Case Studies
- Leukemia Cell Lines : A study investigated the effects of β-arylvinyl bromides on leukemia cells, revealing that these compounds significantly reduced cell viability by inducing apoptosis via the inhibition of MYC expression .
- Antimicrobial Testing : Another study evaluated the antimicrobial activity of methoxystyrene derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the micromolar range .
Data Table: Biological Activities of Related Compounds
属性
分子式 |
C9H9BrO |
|---|---|
分子量 |
213.07 g/mol |
IUPAC 名称 |
1-[(E)-2-bromoethenyl]-2-methoxybenzene |
InChI |
InChI=1S/C9H9BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-7H,1H3/b7-6+ |
InChI 键 |
QVLGTXPQVOQRLD-VOTSOKGWSA-N |
手性 SMILES |
COC1=CC=CC=C1/C=C/Br |
规范 SMILES |
COC1=CC=CC=C1C=CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















